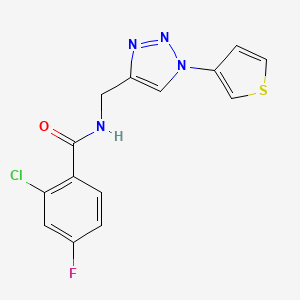
3-(ジメトキシメチル)ピリジン-4-ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxymethyl)pyridine-4-boronic acid: is an organoboron compound that features a pyridine ring substituted with a dimethoxymethyl group at the 3-position and a boronic acid group at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .
科学的研究の応用
Chemistry: In chemistry, 3-(Dimethoxymethyl)pyridine-4-boronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a key building block in the construction of biaryl motifs, which are prevalent in many natural products and synthetic compounds .
Biology and Medicine: In biological and medicinal research, this compound is utilized in the development of potential therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of drug candidates and bioactive molecules .
Industry: Industrially, 3-(Dimethoxymethyl)pyridine-4-boronic acid is employed in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized materials contributes to advancements in technology and materials science .
Safety and Hazards
作用機序
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups on the metal catalyst then undergo reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, enabling the formation of complex organic molecules from simpler precursors . The exact biochemical pathways affected by 3-(Dimethoxymethyl)pyridine-4-boronic acid would depend on the specific context of its use.
Pharmacokinetics
Boronic acids are generally well-tolerated and environmentally benign . They are relatively stable and readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The primary result of the action of 3-(Dimethoxymethyl)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, which may have various biological effects depending on their structure.
Action Environment
The efficacy and stability of 3-(Dimethoxymethyl)pyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)pyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron source such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for 3-(Dimethoxymethyl)pyridine-4-boronic acid are generally scaled-up versions of laboratory synthesis. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their high selectivity and mild reaction conditions .
化学反応の分析
Types of Reactions: 3-(Dimethoxymethyl)pyridine-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
類似化合物との比較
3-Pyridinylboronic acid: Similar in structure but lacks the dimethoxymethyl group.
4-Pyridinylboronic acid: Another related compound used in Suzuki-Miyaura reactions but with different substitution patterns.
Uniqueness: The presence of the dimethoxymethyl group in 3-(Dimethoxymethyl)pyridine-4-boronic acid imparts unique reactivity and selectivity in cross-coupling reactions. This functional group can influence the electronic properties of the pyridine ring, enhancing the compound’s utility in specific synthetic applications .
特性
IUPAC Name |
[3-(dimethoxymethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQUICFXPLAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
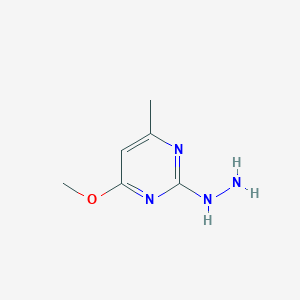
![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
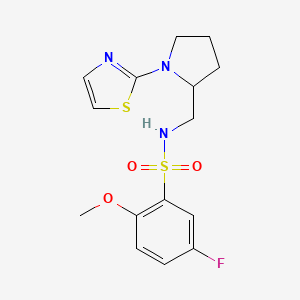
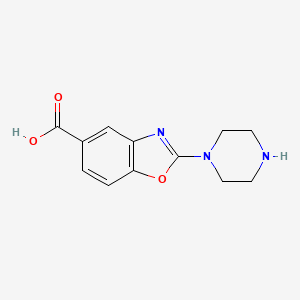
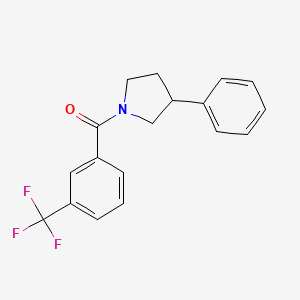
![9-(3-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367055.png)

![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)


![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)
![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)
